molecular formula C7H14F2O B2850600 (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol CAS No. 2248184-53-2

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol

Cat. No. B2850600
CAS RN: 2248184-53-2
M. Wt: 152.185
InChI Key: ZIUKMQWWDACABI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol, also known as DFMTB, is a chiral alcohol that has gained significant attention in recent years due to its potential applications in the field of organic chemistry. This compound is a derivative of isopulegol, which is a natural product found in various essential oils. DFMTB has been synthesized using different methods, and its unique properties have been studied extensively to explore its potential applications in scientific research.

Mechanism of Action

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to have a unique mechanism of action. It acts as a Lewis acid catalyst and can form complexes with various nucleophiles. The Lewis acid catalysis of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been used in various reactions, such as the Diels-Alder reaction, the Michael reaction, and the aldol reaction.
Biochemical and Physiological Effects:
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is relatively safe to handle. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been used in various lab experiments to explore its potential applications in organic chemistry.

Advantages and Limitations for Lab Experiments

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments. It is a chiral alcohol that can be easily synthesized with high enantiomeric purity. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has a unique mechanism of action and can act as a Lewis acid catalyst in various reactions. However, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has some limitations for lab experiments. It is a relatively new compound, and its properties are not well understood. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be expensive to synthesize using certain methods, and its availability may be limited.

Future Directions

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has significant potential for future research in the field of organic chemistry. Some possible future directions for research include exploring its potential applications in the synthesis of chiral pharmaceuticals, investigating its mechanism of action in various reactions, and exploring new methods for synthesizing (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol with high enantiomeric purity. Additionally, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol could be used in the development of new catalysts and reagents for organic synthesis.

Synthesis Methods

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be synthesized using different methods, including the reduction of isopulegol with sodium borohydride, the reduction of isopulegone with lithium aluminum hydride, and the reduction of isopulegol with diborane. The most commonly used method for synthesizing (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol is the reduction of isopulegol with sodium borohydride. This method yields (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol with high enantiomeric purity and is relatively simple and cost-effective.

Scientific Research Applications

(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been widely used in scientific research due to its unique properties. It is a chiral alcohol that can be used as a chiral building block for the synthesis of various compounds. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been used in the synthesis of chiral amines, aldehydes, and ketones. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs.

properties

IUPAC Name

(2S)-4,4-difluoro-2,3,3-trimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUKMQWWDACABI-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.